tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid
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Overview
Description
tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid: is a chemical compound with the molecular formula C13H24N2O7. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with (3S,4R)-3-methoxy-4-piperidylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate include:
- tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate
- tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;hemi(oxalic acid)
Uniqueness
What sets tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate apart is its specific stereochemistry and functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications.
Properties
Molecular Formula |
C13H24N2O7 |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate;oxalic acid |
InChI |
InChI=1S/C11H22N2O3.C2H2O4/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t8-,9+;/m1./s1 |
InChI Key |
WLSLTTRRGYBMDM-RJUBDTSPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1OC.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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